3-Methoxy-5-(pivaloylamino)pyridine
Overview
Description
3-Methoxy-5-(pivaloylamino)pyridine is a substituted pyridine compound with the empirical formula C₆H₇NO . It features a methoxy group (–OCH₃) at the 3-position of the pyridine ring and a pivaloylamino group (–NHC(CH₃)₃) at the 5-position. The compound exhibits interesting chemical properties due to these functional groups .
Synthesis Analysis
The synthesis of this compound involves the introduction of the methoxy group and the pivaloylamino group onto the pyridine ring. Various synthetic routes may be employed, including condensation reactions, nucleophilic substitutions, or metalation followed by functional group transformations. Detailed synthetic procedures can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyridine ring with the substituents mentioned earlier. The methoxy group provides electron density to the ring, affecting its reactivity. The pivaloylamino group contributes steric hindrance and influences the compound’s solubility and stability .
Chemical Reactions Analysis
- Metalation : Ortho lithiation of 3-methoxypyridine has been studied using mesityllithium as the metalating base .
- Catalysis : It may serve as a catalyst for addition reactions of 1,2-acyclic diones to activated acetylenic esters .
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticancer Applications
A study by Wang et al. (2015) demonstrated the use of a compound structurally similar to 3-Methoxy-5-(pivaloylamino)pyridine in anticancer applications. They modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a PI3Ks inhibitor, by replacing the acetamide group with an alkylurea moiety. This modification resulted in potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity, suggesting the potential of related compounds in cancer therapy (Xiao-meng Wang et al., 2015).
Chemical Synthesis and Modification
Lavecchia et al. (2004) described the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, which involved palladium-mediated coupling reactions. This process included the protection of position 3 by a pivaloyl group, demonstrating the versatility of pyridine derivatives in chemical synthesis (G. Lavecchia et al., 2004).
Catalytic Applications
Neely and Rovis (2014) explored the use of α,β-unsaturated carboxylic acids in Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes. This process yielded substituted pyridines with high regioselectivity, showcasing the role of carboxylic acids as traceless activators in catalysis (J. Neely & T. Rovis, 2014).
Radioligand Applications
Patel et al. (2003) investigated the in vitro properties of 3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine, a radioligand for mGluR5 receptor subtype, in rat tissue preparations. This research highlights the use of pyridine derivatives in developing radioligands for studying receptor distribution and pharmacological properties in the brain (S. Patel et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-9(15-4)7-12-6-8/h5-7H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKQFAVFVYLBMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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